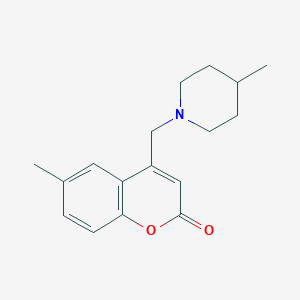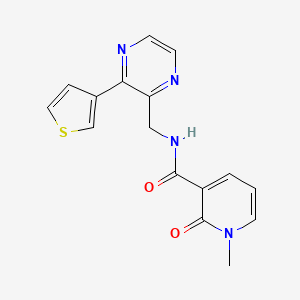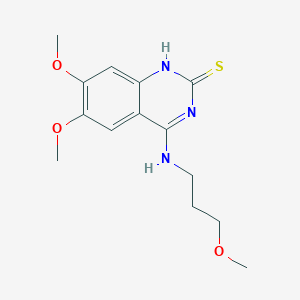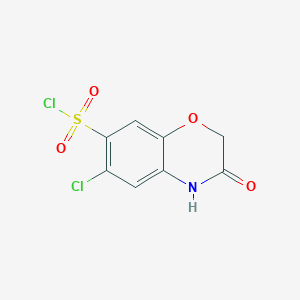
2-chloro-N-(2,3-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(2,3-dichlorophenyl)propanamide (2-Cl-N-DCP) is a synthetic organic compound that is widely used in scientific research studies. It is an important intermediate in the synthesis of other compounds and is used in a variety of applications, including drug development, drug delivery, and medicinal chemistry. 2-Cl-N-DCP has a wide range of properties that make it attractive for use in lab experiments.
Scientific Research Applications
Organic Nonlinear Material
2-Chloro-N-(2,3-dichlorophenyl)propanamide has been utilized in the synthesis of new organic electro-optic and non-linear optical materials. These materials have been synthesized using standard methods and characterized using techniques such as UV-Vis, IR, NMR, and powder XRD. They are notable for their application in second harmonic generation (SHG) using lasers like ND:YAG (Prabhu & Rao, 2000; Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001) (Prabhu & Rao, 2000) (Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).
Environmental Behavior in Agricultural Systems
This compound's behavior in paddy-riverine wetland systems has been a subject of study, particularly its movement and retention in such ecosystems. For instance, its concentrations in paddy soil and water, and its uptake by wetland macrophytes, have been investigated, highlighting its environmental impact and potential risks to human health (Perera, Burleigh, & Davis, 1999) (Perera, Burleigh, & Davis, 1999).
Crystal Growth and Characterization
Significant research has been conducted on the crystal growth and characterization of 2-Chloro-N-(2,3-dichlorophenyl)propanamide. Studies have focused on understanding its structural, dielectric, and optical properties, which are crucial for various industrial applications (Srinivasan et al., 2006) (Srinivasan et al., 2006).
Photocatalytic Degradation
This compound has also been investigated in the context of photocatalytic degradation. Research on the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide and related compounds has been conducted to understand their breakdown and potential environmental impacts (Sturini, Fasani, Prandi, & Albini, 1997) (Sturini, Fasani, Prandi, & Albini, 1997).
Antimicrobial and Antinociceptive Properties
The compound has been included in the synthesis of various derivatives with antimicrobial and antinociceptive properties. Studies have explored its potential in developing new therapeutic agents (Baranovskyi et al., 2018; Önkol et al., 2004) (Baranovskyi et al., 2018) (Önkol et al., 2004).
Herbicidal Activity and Crystal Structure
The herbicidal activity and crystal structure of compounds related to 2-Chloro-N-(2,3-dichlorophenyl)propanamide have been a subject of investigation, demonstrating their potential in agricultural applications (Liu et al., 2008; Liu et al., 2007) (Liu et al., 2008) (Liu et al., 2007).
Potential Inhibitors for COVID-19 Protease
In recent research, derivatives of 2-Chloro-N-(2,3-dichlorophenyl)propanamide have been studied as potential inhibitors for COVID-19 protease, showcasing its potential in medicinal use against the virus (Pandey et al., 2020) (Pandey et al., 2020).
Polyurea Microcapsules and Fungicidal Activity
This compound has been used in the preparation of polyurea microcapsules for fungicidal activity, demonstrating its potential in controlled release technologies for agricultural applications (Yu et al., 2021) (Yu et al., 2021).
Synthesis and Characterization
Various studies have focused on the synthesis and full characterization of chlorine-containing derivatives of this compound, expanding its potential applications in the field of medicinal chemistry (Manolov et al., 2022) (Manolov et al., 2022).
properties
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-7-4-2-3-6(11)8(7)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPVBALYORNQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)



![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2430376.png)



![1-(4-Chlorobenzoyl)-4-[2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine](/img/structure/B2430381.png)
![2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine](/img/structure/B2430382.png)
![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)

![1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2430386.png)
